molecular formula C21H18N4O6S B4655315 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

Cat. No. B4655315
M. Wt: 454.5 g/mol
InChI Key: MBZXAAHVVZPJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, also known as NPG-BAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other metabolic pathways.

Scientific Research Applications

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been used in scientific research to study the role of GAPDH in various cellular processes. GAPDH has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to inhibit GAPDH activity in vitro and in vivo, leading to a decrease in glycolysis and ATP production. This compound has also been used to study the effects of GAPDH inhibition on cell death, autophagy, and oxidative stress.

Mechanism of Action

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide inhibits GAPDH by binding to the enzyme's active site and preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a decrease in ATP production and an increase in cellular stress. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH.
Biochemical and Physiological Effects:
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have several biochemical and physiological effects. Inhibition of GAPDH by 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide leads to a decrease in glycolysis and ATP production, which can result in cellular stress and death. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH. In addition, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.

Advantages and Limitations for Lab Experiments

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of GAPDH, making it a valuable tool for studying the role of this enzyme in cellular processes. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide is also relatively stable and can be used in a variety of experimental conditions. However, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and pathways are not well understood.

Future Directions

There are several future directions for research on 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. One area of interest is the development of more potent and specific inhibitors of GAPDH. Another area of research is the application of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in animal models of disease to study its effects on disease progression and treatment. Finally, the use of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.

properties

IUPAC Name

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6S/c22-21(27)16-10-4-5-11-17(16)23-20(26)14-24(15-8-2-1-3-9-15)32(30,31)19-13-7-6-12-18(19)25(28)29/h1-13H,14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXAAHVVZPJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.